molecular formula C21H20N6O4S3 B14999573 N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide

Cat. No.: B14999573
M. Wt: 516.6 g/mol
InChI Key: ICAJYNFATZRWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the thiophene and thiazole moieties. Common reagents used in these reactions include hydrazine, thiourea, and various carboxylic acids. Reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole.

    Thiazole Derivatives: Compounds with thiazole moieties, such as thiamine and ritonavir.

Uniqueness

N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N6O4S3

Molecular Weight

516.6 g/mol

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N6O4S3/c1-30-13-5-6-15(31-2)14(10-13)27-17(11-23-19(29)16-4-3-8-32-16)25-26-21(27)34-12-18(28)24-20-22-7-9-33-20/h3-10H,11-12H2,1-2H3,(H,23,29)(H,22,24,28)

InChI Key

ICAJYNFATZRWIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.